Triammonium nitrate sulfate
Übersicht
Beschreibung
Triammonium nitrate sulfate, also known as TANS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3NSO4. TANS has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry.
Wirkmechanismus
The mechanism of action of Triammonium nitrate sulfate is not fully understood. However, it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function.
Biochemische Und Physiologische Effekte
Triammonium nitrate sulfate has been shown to have both biochemical and physiological effects. In biochemical studies, Triammonium nitrate sulfate has been shown to stabilize proteins and enzymes, increasing their activity and lifespan. Triammonium nitrate sulfate has also been shown to interact with DNA, causing changes in its structure and function. In physiological studies, Triammonium nitrate sulfate has been shown to have an effect on plant growth, acting as a nitrogen source.
Vorteile Und Einschränkungen Für Laborexperimente
Triammonium nitrate sulfate has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. Triammonium nitrate sulfate is also stable and has a long shelf life, making it a reliable reagent for long-term experiments. However, Triammonium nitrate sulfate has some limitations. It is a chaotropic agent, which can disrupt the structure of proteins and enzymes, leading to potential artifacts in experiments. Triammonium nitrate sulfate is also hygroscopic, meaning it can absorb water from the air, leading to inaccuracies in experiments.
Zukünftige Richtungen
There are several future directions for Triammonium nitrate sulfate research. One area of interest is the interaction between Triammonium nitrate sulfate and DNA, which could provide insights into DNA structure and function. Another area of interest is the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, which could have applications in biotechnology and pharmaceuticals. Additionally, the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies could be further explored to optimize plant growth and yield.
Conclusion:
In conclusion, Triammonium nitrate sulfate is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method is relatively simple and cost-effective, making it a popular choice for research purposes. Triammonium nitrate sulfate has been used in various fields of research, including biochemistry, cell biology, and analytical chemistry. Its mechanism of action is not fully understood, but it is believed to act as a chaotropic agent, disrupting the structure of water molecules and destabilizing proteins and enzymes. Triammonium nitrate sulfate has both biochemical and physiological effects, and it has several advantages and limitations for lab experiments. Finally, there are several future directions for Triammonium nitrate sulfate research, including the interaction between Triammonium nitrate sulfate and DNA, the use of Triammonium nitrate sulfate as a stabilizer for proteins and enzymes, and the use of Triammonium nitrate sulfate as a nitrogen source in plant growth studies.
Wissenschaftliche Forschungsanwendungen
Triammonium nitrate sulfate has been widely used in scientific research due to its unique properties. It has been used as a reagent in various analytical methods, including ion chromatography and capillary electrophoresis. Triammonium nitrate sulfate has also been used as a nitrogen source in plant growth studies. In addition, Triammonium nitrate sulfate has been used in biochemical and cell biology research as a stabilizer for proteins and enzymes.
Eigenschaften
CAS-Nummer |
12436-94-1 |
---|---|
Produktname |
Triammonium nitrate sulfate |
Molekularformel |
H12N4O7S |
Molekulargewicht |
212.19 g/mol |
IUPAC-Name |
triazanium;nitrate;sulfate |
InChI |
InChI=1S/NO3.3H3N.H2O4S/c2-1(3)4;;;;1-5(2,3)4/h;3*1H3;(H2,1,2,3,4)/q-1;;;;/p+1 |
InChI-Schlüssel |
KKEOZWYTZSNYLJ-UHFFFAOYSA-O |
SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
[NH4+].[NH4+].[NH4+].[N+](=O)([O-])[O-].[O-]S(=O)(=O)[O-] |
Andere CAS-Nummern |
12436-94-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.